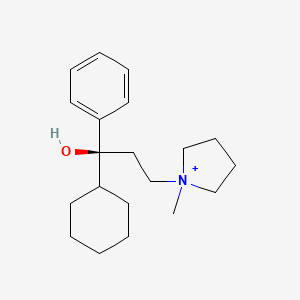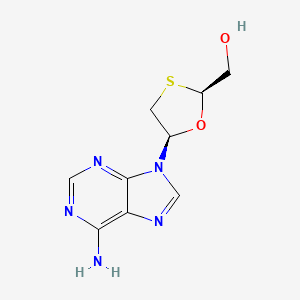
1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2S-cis)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2S-cis)-: is a chemical compound with a complex structure that includes a purine base attached to an oxathiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2S-cis)- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxathiolane ring and the attachment of the purine base. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2S-cis)- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the oxathiolane ring or the purine base.
Reduction: This reaction can be used to reduce any oxidized functional groups back to their original state.
Substitution: This reaction can involve the replacement of one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biology, 1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2S-cis)- is studied for its interactions with biological macromolecules, such as enzymes and nucleic acids. These interactions can provide insights into the compound’s potential as a therapeutic agent.
Medicine: In medicine, this compound is of particular interest for its antiviral properties. It has been investigated as a potential treatment for various viral infections, including those caused by retroviruses.
Industry: In the industrial sector, this compound can be used in the development of new pharmaceuticals and chemical products. Its unique properties make it a valuable component in various formulations and applications.
Mechanism of Action
The mechanism of action of 1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2S-cis)- involves its interaction with specific molecular targets within the cell. The compound can inhibit the activity of viral enzymes, preventing the replication of the virus. This inhibition is achieved through the binding of the compound to the active site of the enzyme, blocking its function and thereby halting the viral life cycle.
Comparison with Similar Compounds
- 1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2R-cis)-
- 1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2S-trans)-
- 1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2R-trans)-
Comparison: The primary difference between these compounds lies in the stereochemistry of the oxathiolane ring. This stereochemistry can significantly impact the compound’s biological activity and its interactions with molecular targets. The (2S-cis) configuration of 1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2S-cis)- is unique in its ability to interact with specific enzymes, making it a valuable compound for antiviral research.
Properties
CAS No. |
149819-59-0 |
|---|---|
Molecular Formula |
C9H11N5O2S |
Molecular Weight |
253.28 g/mol |
IUPAC Name |
[(2S,5R)-5-(6-aminopurin-9-yl)-1,3-oxathiolan-2-yl]methanol |
InChI |
InChI=1S/C9H11N5O2S/c10-8-7-9(12-3-11-8)14(4-13-7)5-2-17-6(1-15)16-5/h3-6,15H,1-2H2,(H2,10,11,12)/t5-,6+/m1/s1 |
InChI Key |
GOIOKJULSNLSBB-RITPCOANSA-N |
Isomeric SMILES |
C1[C@@H](O[C@@H](S1)CO)N2C=NC3=C(N=CN=C32)N |
Canonical SMILES |
C1C(OC(S1)CO)N2C=NC3=C(N=CN=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


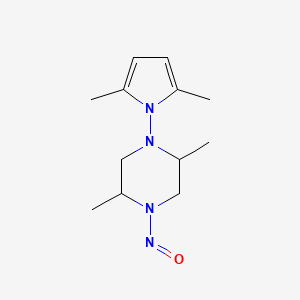




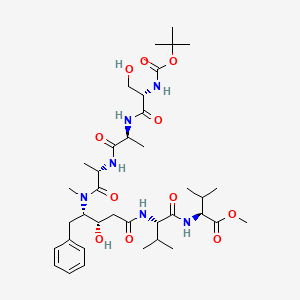
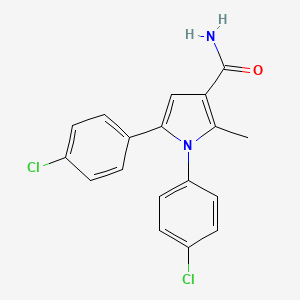
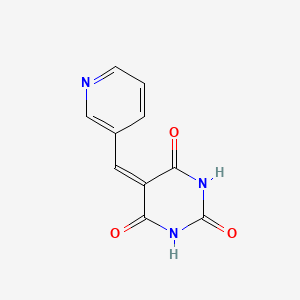

![1H-Naphtho[1,2-d]triazole-6-sulfonic acid](/img/structure/B15195985.png)



